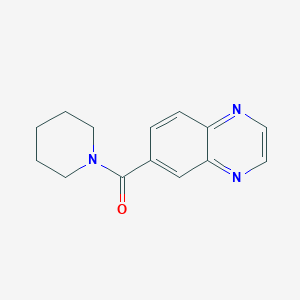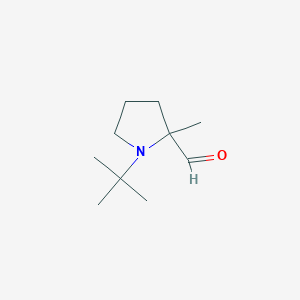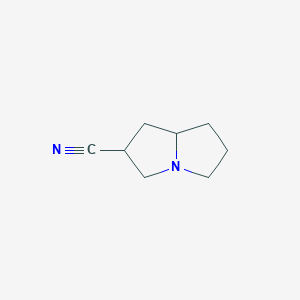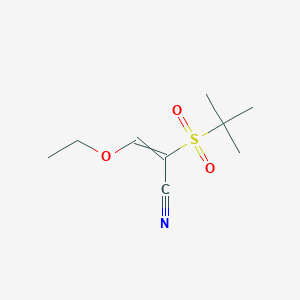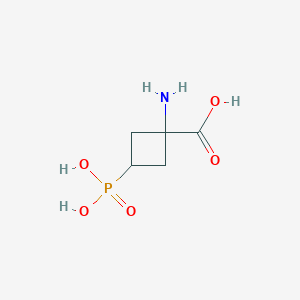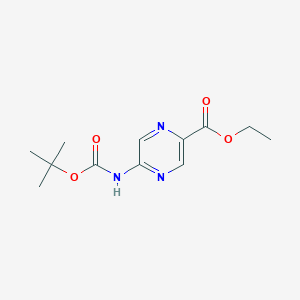
4-Ethynyl-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-3-methoxybenzaldehyde, also known as EMBA, is an organic compound with the chemical formula C10H8O2. It is a yellow crystalline solid that is used in various scientific research applications. EMBA is widely used in the field of medicinal chemistry due to its unique properties, which make it an ideal candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-3-methoxybenzaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in cellular proliferation. This compound has also been shown to have anti-inflammatory and antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethynyl-3-methoxybenzaldehyde in lab experiments is its unique properties, which make it an ideal candidate for drug development. It has been shown to have a variety of biological activities, making it a versatile compound for use in a variety of research applications. However, one limitation of using this compound in lab experiments is its relatively high cost, which can make it difficult for researchers with limited budgets to use.
Zukünftige Richtungen
There are many potential future directions for research on 4-Ethynyl-3-methoxybenzaldehyde. One area of interest is the development of new drugs based on the unique properties of this compound. Another area of interest is the study of the mechanism of action of this compound, which could help to identify new targets for drug development. Additionally, research on the synthesis of this compound and related compounds could lead to the development of more efficient and cost-effective methods for producing these compounds. Overall, this compound is a promising compound with many potential applications in scientific research.
Synthesemethoden
4-Ethynyl-3-methoxybenzaldehyde can be synthesized by the reaction of 4-ethynyl-3-methoxyphenylboronic acid with 2,4,6-trimethylbenzaldehyde in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as toluene or ethyl acetate, and the product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-3-methoxybenzaldehyde is widely used in the field of medicinal chemistry due to its unique properties. It has been shown to have anticancer, antifungal, and antibacterial activity. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
190786-13-1 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-ethynyl-3-methoxybenzaldehyde |
InChI |
InChI=1S/C10H8O2/c1-3-9-5-4-8(7-11)6-10(9)12-2/h1,4-7H,2H3 |
InChI-Schlüssel |
AMBBYARRGQRQOW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=O)C#C |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=O)C#C |
Synonyme |
Benzaldehyde, 4-ethynyl-3-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



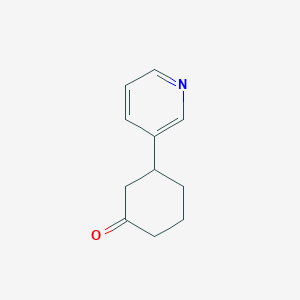
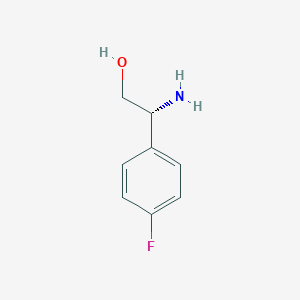
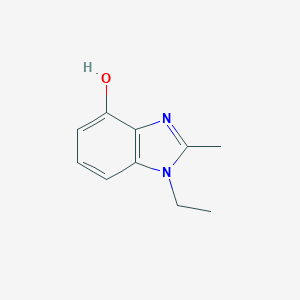
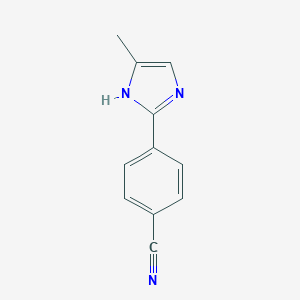
![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
